molecular formula C16H16N2O5 B2949781 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide CAS No. 1351632-76-2

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide

Cat. No.: B2949781
CAS No.: 1351632-76-2
M. Wt: 316.313
InChI Key: CYKGWJBBZAMLEV-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound features a central oxalamide (N1–C(O)–C(O)–N2) backbone. The N1 position is substituted with a benzo[d][1,3]dioxol-5-yl group (a 1,3-benzodioxole ring fused to an aromatic system), while the N2 position bears a (2,5-dimethylfuran-3-yl)methyl group.

Purification typically involves column chromatography, yielding compounds characterized by NMR, HRMS, and melting point analysis .

Potential Applications The benzo[d][1,3]dioxole moiety is associated with metabolic stability in flavouring agents and pharmaceuticals , while oxalamides are explored for plant growth regulation (e.g., root elongation in Arabidopsis thaliana and Oryza sativa models) .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(2,5-dimethylfuran-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-9-5-11(10(2)23-9)7-17-15(19)16(20)18-12-3-4-13-14(6-12)22-8-21-13/h3-6H,7-8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKGWJBBZAMLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl and (2,5-dimethylfuran-3-yl)methyl building blocks. These building blocks are then coupled using appropriate reagents and reaction conditions to form the final oxalamide compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new drugs. Its chemical properties and biological activity can be optimized to create more effective and safer pharmaceuticals.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical structure may impart desirable properties to these materials, enhancing their performance and durability.

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Bioactivity/Metabolism Findings Reference
Target Compound Oxalamide; benzo[d][1,3]dioxole; dimethylfuran Potential plant growth modulation*
K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide) Benzodioxole; thioacetamide Inhibits root growth in A. thaliana at 0.1 µM
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) Oxalamide; dimethoxybenzyl; pyridyl Rapid metabolism in rat hepatocytes; no amide hydrolysis
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) Benzodioxole; carboxamide Rapid metabolism without amide hydrolysis
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide; tertiary alcohol Metal-catalyzed C–H bond functionalization

*Inferred from structural similarity to K-16; direct data unavailable.

Key Comparative Analysis

Oxalamide vs. Carboxamide Linkages
  • Bioactivity: K-16’s thioacetamide-oxalamide hybrid structure demonstrates potent root growth inhibition in plants, likely due to auxin-like activity .
Substituent Effects
  • Benzo[d][1,3]dioxole vs. Benzamide : The benzodioxole group in the target compound and K-16 is associated with metabolic stability in flavouring agents, whereas benzamides (e.g., ’s compound) are tailored for directing metal-catalyzed reactions .
  • Dimethylfuran vs. Pyridyl/Dimethoxybenzyl: The electron-rich dimethylfuran in the target compound may enhance π-π stacking interactions in biological systems, contrasting with the hydrogen-bonding capacity of pyridyl (No. 1768) or steric bulk of dimethoxybenzyl groups .

Research Findings and Implications

  • Plant Bioactivity: K-16 and related oxalamides alter root architecture in A. thaliana at nanomolar concentrations, suggesting the target compound may exhibit similar auxin-mimetic effects .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a synthetic compound characterized by its unique structural features that include a benzo[d][1,3]dioxole moiety and a furan derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

  • Molecular Formula : C21_{21}H22_{22}N3_3O5_5
  • Molecular Weight : 415.4 g/mol
  • CAS Number : 941976-62-1

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of this compound have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. A related study found that compounds with similar structures exhibited high antibacterial activity with minimal inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been a focus of research. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines effectively. For example, one study reported that specific benzodioxole compounds exhibited IC50_{50} values ranging from 26 to 65 µM against four different cancer cell lines . These findings suggest a promising avenue for further exploration of this compound in cancer therapeutics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the oxalamide linkage may play a crucial role in modulating biological activity by influencing enzyme interactions or cellular uptake mechanisms. Studies on related compounds indicate that they may act as enzyme inhibitors or disrupt cellular signaling pathways associated with growth and proliferation .

Research Findings and Case Studies

StudyFocusKey Findings
AntibacterialHigh activity against Gram-positive and Gram-negative bacteria; MICs as low as 80 nM.
AnticancerSignificant cytotoxicity against various cancer cell lines; IC50_{50} values between 26–65 µM.
Anti-inflammatoryLimited antimicrobial activity; notable cytotoxicity against solid tumor cell lines; effects on IL-6 and TNF-α release.

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